molecular formula C27H36O2 B11707524 4-Cyclohexylphenyl 3,5-ditert-butylbenzoate

4-Cyclohexylphenyl 3,5-ditert-butylbenzoate

Cat. No.: B11707524
M. Wt: 392.6 g/mol
InChI Key: PVIXTEDJCFSPPE-UHFFFAOYSA-N
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Description

4-Cyclohexylphenyl 3,5-ditert-butylbenzoate is an organic compound with the molecular formula C27H36O2. It is a derivative of benzoic acid and is known for its unique structural features, which include a cyclohexyl group and two tert-butyl groups attached to the phenyl ring. This compound is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexylphenyl 3,5-ditert-butylbenzoate typically involves the esterification of 3,5-ditert-butylbenzoic acid with 4-cyclohexylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and control over the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylphenyl 3,5-ditert-butylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclohexylphenyl 3,5-ditert-butylbenzoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Cyclohexylphenyl 3,5-ditert-butylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclohexylphenyl 3,5-ditert-butylbenzoate is unique due to its combination of a cyclohexyl group and two tert-butyl groups, which confer stability and specific reactivity patterns. This makes it particularly useful in applications requiring robust and stable compounds .

Properties

Molecular Formula

C27H36O2

Molecular Weight

392.6 g/mol

IUPAC Name

(4-cyclohexylphenyl) 3,5-ditert-butylbenzoate

InChI

InChI=1S/C27H36O2/c1-26(2,3)22-16-21(17-23(18-22)27(4,5)6)25(28)29-24-14-12-20(13-15-24)19-10-8-7-9-11-19/h12-19H,7-11H2,1-6H3

InChI Key

PVIXTEDJCFSPPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C3CCCCC3)C(C)(C)C

Origin of Product

United States

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